SRI-29329
Overview
Description
SRI-29329 is a potent and specific inhibitor of CDC-like kinase, with IC50 values of 78 nanomolar, 16 nanomolar, and 86 nanomolar for CDC-like kinase 1, CDC-like kinase 2, and CDC-like kinase 4, respectively . This compound is primarily used in scientific research to study the role of CDC-like kinases in various biological processes.
Preparation Methods
The synthetic routes and reaction conditions for SRI-29329 are not widely published. . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
SRI-29329 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may result in the formation of deoxygenated products.
Scientific Research Applications
SRI-29329 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the function of CDC-like kinases in various chemical reactions.
Biology: Employed in the study of cellular processes such as cell cycle progression, apoptosis, and differentiation.
Industry: Utilized in the development of new drugs and therapeutic agents targeting CDC-like kinases.
Mechanism of Action
SRI-29329 exerts its effects by inhibiting the activity of CDC-like kinases. These kinases play a crucial role in the phosphorylation of serine, threonine, or tyrosine residues in target proteins, which in turn regulates various cellular processes. By inhibiting these kinases, this compound disrupts the phosphorylation process, leading to altered cellular functions .
Comparison with Similar Compounds
SRI-29329 is unique in its high specificity and potency towards CDC-like kinases. Similar compounds include:
CGP-74514A: A dual inhibitor of CDC-like kinase 1 and cyclin-dependent kinase 1.
Aminopurvalanol A: Another dual inhibitor with significant activity against CDC-like kinases and cyclin-dependent kinases.
These compounds share similar inhibitory profiles but differ in their selectivity and potency towards specific kinases.
Properties
IUPAC Name |
2-N-[(1S,2S)-2-aminocyclohexyl]-6-N-(3-chlorophenyl)-9-propan-2-ylpurine-2,6-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN7/c1-12(2)28-11-23-17-18(24-14-7-5-6-13(21)10-14)26-20(27-19(17)28)25-16-9-4-3-8-15(16)22/h5-7,10-12,15-16H,3-4,8-9,22H2,1-2H3,(H2,24,25,26,27)/t15-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJBCKSRGYPABG-HOTGVXAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C(N=C(N=C21)NC3CCCCC3N)NC4=CC(=CC=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C=NC2=C(N=C(N=C21)N[C@H]3CCCC[C@@H]3N)NC4=CC(=CC=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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